4-Nitrophenyl benzoate

Beschreibung

The exact mass of the compound 4-Nitrophenyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

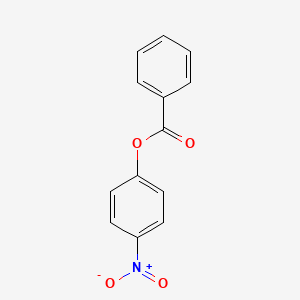

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKZBFFLCONHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061353 | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-22-8 | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S92HK2U8Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrophenyl benzoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophenyl benzoate

Abstract

4-Nitrophenyl benzoate is a pivotal chemical intermediate, recognized for its utility as an activated acylating agent and a chromogenic substrate in biochemical assays. The presence of the electron-withdrawing nitro group activates the ester linkage, making the 4-nitrophenoxide anion an excellent leaving group. This property is harnessed in diverse fields, from peptide synthesis and agrochemical development to fundamental studies in enzyme kinetics.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 4-nitrophenyl benzoate, tailored for researchers, scientists, and professionals in drug development.

Principles of Synthesis: Nucleophilic Acyl Substitution

The most direct and widely adopted method for synthesizing 4-nitrophenyl benzoate is the esterification of 4-nitrophenol with benzoyl chloride.[1][3] This transformation proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Causality: The reaction's success hinges on the electrophilicity of the carbonyl carbon in benzoyl chloride and the nucleophilicity of the hydroxyl group in 4-nitrophenol. The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the chloride ion. To drive the reaction to completion and neutralize the acidic hydrogen chloride (HCl) byproduct, a mild base such as pyridine or triethylamine is essential.[1][4] The base serves a dual purpose: it deprotonates the hydroxyl group of 4-nitrophenol, forming the more potent 4-nitrophenoxide nucleophile, and it sequesters the HCl generated, preventing unwanted side reactions.[1]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution and adherence to stoichiometric and purification principles ensure a high-purity final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 5.0 g | 35.9 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.6 mL (5.5 g) | 39.1 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 5.5 mL (4.0 g) | 39.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 50 mL | - |

| 5% Sodium Hydroxide | NaOH | 40.00 | 2 x 50 mL | - |

| Brine (sat. NaCl) | NaCl | 58.44 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

Safety Imperative: Both 4-nitrophenol and benzoyl chloride are hazardous. 4-nitrophenol is toxic and an irritant. Benzoyl chloride is corrosive and a lachrymator. All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Step-by-Step Synthesis Procedure

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (5.0 g, 35.9 mmol) and dissolve it in dichloromethane (100 mL).

-

Base Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add triethylamine (5.5 mL, 39.5 mmol) to the stirred solution. The formation of the phenoxide may result in a color change.

-

Acylation: While maintaining the temperature at 0-5 °C, add benzoyl chloride (4.6 mL, 39.1 mmol) dropwise over 10-15 minutes using a dropping funnel. A precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the 4-nitrophenol spot indicates reaction completion.

-

Work-up & Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water, 2 x 50 mL of 5% NaOH solution (to remove unreacted 4-nitrophenol), 2 x 50 mL of 5% NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid), and finally with 50 mL of brine.[1]

-

Causality: Each wash is critical. The basic washes remove acidic starting materials and byproducts, while the brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification by Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the resulting white or cream-colored crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[1][4] A typical yield is 75-95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-nitrophenyl benzoate.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the structure, identity, and purity of the synthesized compound.

Physical and Chromatographic Analysis

| Parameter | Method | Expected Result | Significance |

| Appearance | Visual Inspection | White to cream crystalline powder[2] | Initial purity assessment |

| Melting Point | Capillary Melting Point Apparatus | 142-144 °C[5][6][7] | A sharp melting range close to the literature value indicates high purity. |

| TLC Rf Value | Silica Gel (3:1 Hexanes:EtOAc) | ~0.5 (Varies with exact conditions) | Confirms purity (single spot) and tracks reaction. |

Spectroscopic Data Interpretation

Spectroscopy provides an unambiguous fingerprint of the molecular structure.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| FT-IR (KBr) | Ester C=O Stretch | ~1752 cm⁻¹[8] | Confirms the presence of the ester functional group. |

| Asymmetric NO₂ Stretch | ~1523 cm⁻¹[8] | Confirms the presence of the nitro group. | |

| Symmetric NO₂ Stretch | ~1343 cm⁻¹[8] | Confirms the presence of the nitro group. | |

| Ester C-O Stretch | ~1195 cm⁻¹[8] | Confirms the ester linkage. | |

| ¹H NMR (CDCl₃) | Aromatic H (o- to NO₂) | δ ~8.34 ppm (d, 2H)[9] | Protons on the nitrophenyl ring, deshielded by the NO₂ group. |

| Aromatic H (o- to C=O) | δ ~8.21 ppm (d, 2H)[9] | Protons on the benzoate ring, deshielded by the carbonyl group. | |

| Aromatic H (m, p- to C=O) | δ ~7.55-7.69 ppm (m, 3H)[9] | Remaining protons on the benzoate ring. | |

| Aromatic H (m- to NO₂) | δ ~7.43 ppm (d, 2H)[9] | Protons on the nitrophenyl ring. | |

| ¹³C NMR (CDCl₃) | Carbonyl C (C=O) | δ ~164 ppm | Ester carbonyl carbon. |

| Aromatic C (C-OAr) | δ ~155.5 ppm[9] | Carbon on the nitrophenyl ring attached to the ester oxygen. | |

| Aromatic C (C-NO₂) | δ ~145.2 ppm[9] | Carbon on the nitrophenyl ring attached to the nitro group. | |

| Aromatic C's | δ ~122.5 - 134 ppm[9] | Remaining aromatic carbons. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of 4-nitrophenyl benzoate.

Applications in Research and Development

The validated, high-purity 4-nitrophenyl benzoate is a valuable tool for:

-

Enzyme Kinetics: It serves as a classic substrate for hydrolytic enzymes like lipases, proteases, and esterases.[2] The hydrolysis reaction releases the intensely yellow 4-nitrophenoxide ion (λmax ≈ 413 nm), providing a convenient and continuous spectrophotometric assay to determine enzyme activity.[10][11]

-

Organic Synthesis: As a stable, crystalline solid, it is an excellent benzoylating agent for introducing the benzoyl group onto nucleophiles (e.g., amines to form amides) under mild conditions.[1]

-

Drug Discovery & Bioconjugation: Its role as an activated ester is crucial for forming stable amide bonds in peptide synthesis.[1] Furthermore, it is a precursor for creating radiolabeled synthons, such as ¹⁸F-labeled probes for Positron Emission Tomography (PET) imaging, which are indispensable in modern diagnostics and drug development.[1][12][13]

-

Agrochemical Synthesis: It functions as a key intermediate in the manufacturing of certain fungicides and herbicides.[1]

References

-

4-nitrophenyl benzoate - 959-22-8, C13H9NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

General procedure for the acylation of 4-nitrophenol. This was done via... - ResearchGate. (URL: [Link])

-

Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. (URL: [Link])

-

4 - SAFETY DATA SHEET. (URL: [Link])

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (URL: [Link])

-

Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem. (URL: [Link])

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity - Current Trends in Pharmacy and Pharmaceutical Chemistry. (URL: [Link])

-

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (URL: [Link])

-

Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling Jyoti Lather - Supporting Information. (URL: [Link])

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC - NIH. (URL: [Link])

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F. (URL: [Link])

-

Thin layer chromatography A Level Chemistry - Philip Harris. (URL: [Link])

Sources

- 1. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-NITROPHENYL BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. 4-NITROPHENYL BENZOATE CAS#: 959-22-8 [m.chemicalbook.com]

- 7. 4-NITROPHENYL BENZOATE | 959-22-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of an Activated Ester

4-Nitrophenyl benzoate (PNPB) is a valuable organic compound widely utilized in various scientific disciplines.[1][2] Structurally, it is an ester of benzoic acid and 4-nitrophenol. The presence of the electron-withdrawing nitro group on the phenyl ring of the leaving group, 4-nitrophenoxide, makes PNPB an "activated" ester. This activation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, a property that is central to its diverse applications.

This guide will delve into the core physicochemical characteristics of PNPB, provide detailed experimental protocols for its synthesis and purification, and explore its utility as a model substrate in kinetic studies, particularly in the context of hydrolysis reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Nitrophenyl benzoate is fundamental to its effective use in research and development. These properties dictate its behavior in different solvent systems, its stability, and its reactivity.

Identification and Structure

| Property | Value | Source |

| Chemical Name | 4-Nitrophenyl benzoate | [3][4] |

| Synonyms | p-Nitrophenyl benzoate, Benzoic acid 4-nitrophenyl ester | [3][4] |

| CAS Number | 959-22-8 | [3][5] |

| Molecular Formula | C₁₃H₉NO₄ | [3][5] |

| Molecular Weight | 243.22 g/mol | [3][5] |

| InChI | InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H | [6] |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[O-] | [6] |

Molecular Structure of 4-Nitrophenyl benzoate

Caption: 2D structure of 4-Nitrophenyl benzoate.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White or cream-colored crystalline powder | [1][2] |

| Melting Point | 139 - 145 °C | [1][2] |

| Boiling Point | 399.5 °C at 760 mmHg | [5] |

| Density | ~1.316 g/cm³ | [5] |

| Solubility | ||

| Water | Sparingly soluble. Insoluble in water. | [7][8] |

| Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF). | [7] |

Synthesis and Purification

The most common and direct route for the synthesis of 4-Nitrophenyl benzoate is the esterification of 4-nitrophenol with benzoyl chloride.[9][10][11] This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of 4-Nitrophenyl benzoate.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of 4-Nitrophenyl benzoate.[12]

Materials:

-

4-Nitrophenol (1.0 eq)

-

Benzoyl chloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (e.g., 5.0 g, 35.9 mmol) in dichloromethane (100 mL).

-

Base Addition: Add triethylamine (5.5 mL, 39.5 mmol) to the solution.

-

Acylation: Cool the mixture in an ice bath and add benzoyl chloride (4.2 mL, 35.9 mmol) dropwise over 10-15 minutes with vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes serve to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 4-Nitrophenyl benzoate.[12] Ethanol is a suitable solvent for this purpose.

Protocol:

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator. A typical yield for this synthesis and purification is in the range of 75-95%.[13]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 4-Nitrophenyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR (300 MHz, CDCl₃):

-

δ 8.34 (d, J = 9.3 Hz, 2H, Ar-H ortho to NO₂)

-

δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H ortho to C=O)

-

δ 7.69 (t, J = 7.5 Hz, 1H, Ar-H para to C=O)

-

δ 7.55 (t, J = 7.2 Hz, 2H, Ar-H meta to C=O)

-

δ 7.43 (d, J = 9.0 Hz, 2H, Ar-H meta to NO₂)[14]

-

-

¹³C NMR (125 MHz, CDCl₃):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically obtained from a KBr pellet of the solid sample.

Characteristic IR Peaks (KBr Pellet):

-

~1752 cm⁻¹: Strong C=O stretching vibration of the ester group.[15]

-

~1523 cm⁻¹ and ~1343 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[15]

-

~1195 cm⁻¹: C-O stretching vibration of the ester group.[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the hydrolysis of 4-Nitrophenyl benzoate. The reactant, PNPB, has an absorbance maximum at approximately 350 nm. Upon hydrolysis, the product, 4-nitrophenoxide ion (in basic conditions), exhibits a strong absorbance at around 400-413 nm.[16] This distinct spectral shift allows for the convenient monitoring of the reaction kinetics.

Application in Hydrolysis Kinetics

The hydrolysis of 4-Nitrophenyl benzoate is a classic experiment in physical organic chemistry and enzymology to study reaction rates and mechanisms.[17] The reaction can be catalyzed by a base (e.g., NaOH) or an enzyme (e.g., a lipase or esterase).[16][18]

Hydrolysis Reaction

Sources

- 1. 4-NITROPHENYL BENZOATE(959-22-8) IR Spectrum [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenyl benzoate | 959-22-8 | FN55221 | Biosynth [biosynth.com]

- 6. 4-NITROPHENYL BENZOATE(959-22-8) 1H NMR [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. 4-NITROPHENYL BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. ctppc.org [ctppc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. ERIC - EJ826612 - Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters, Journal of Chemical Education, 2008-Apr [eric.ed.gov]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Nitrophenyl Benzoate (CAS 959-22-8): Properties, Synthesis, and Applications

Introduction: A Legacy Molecule in Modern Chemistry

4-Nitrophenyl benzoate, CAS number 959-22-8, is more than a simple organic ester; it is a cornerstone reagent whose utility extends from foundational studies in physical organic chemistry to cutting-edge applications in drug discovery and medical imaging. The strategic placement of an electron-withdrawing nitro group on the phenolic ring activates the ester linkage, creating a superb leaving group. This intrinsic reactivity was recognized by early researchers who employed 4-nitrophenyl esters as model substrates to unravel the principles of reaction kinetics and ester hydrolysis.[1] These seminal studies were instrumental in developing fundamental concepts like the Hammett equation, which correlates electronic substituent effects with reaction rates.[1]

The brilliance of this molecular design lies in its balance: the ester is stable enough for storage and handling, yet sufficiently reactive to acylate nucleophiles under mild conditions.[1] This guide provides an in-depth analysis of 4-nitrophenyl benzoate, offering field-proven insights into its properties, synthesis, core reactivity, and diverse applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Core Properties

The physical and chemical properties of 4-nitrophenyl benzoate are summarized in the table below. It presents as a stable, crystalline solid, facilitating its use as a reagent and intermediate in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 959-22-8 | [2] |

| Molecular Formula | C₁₃H₉NO₄ | [2] |

| Molecular Weight | 243.22 g/mol | [2] |

| Appearance | White to cream crystalline powder | [2][3] |

| Melting Point | 139 - 145 °C | [2][3] |

| Boiling Point | ~399.5 °C (Predicted) | [4][5] |

| Flash Point | ~183.5 °C | [4] |

| Purity | ≥97 - 99% (Typically by HPLC) | [2] |

| Storage | Store at room temperature (10°C - 25°C) | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 4-nitrophenyl benzoate. The key spectral features are consistent with its ester structure containing two distinct aromatic rings.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear fingerprint of the molecule. In a typical spectrum recorded in CDCl₃, the aromatic protons of the two rings appear as distinct multiplets in the downfield region.

-

δ ~8.34 ppm (d, 2H): Protons on the nitrophenyl ring, ortho to the nitro group.

-

δ ~8.21 ppm (d, 2H): Protons on the benzoate ring, ortho to the carbonyl group.

-

δ ~7.69 ppm (t, 1H): Proton on the benzoate ring, para to the carbonyl group.

-

δ ~7.55 ppm (t, 2H): Protons on the benzoate ring, meta to the carbonyl group.

-

δ ~7.43 ppm (d, 2H): Protons on the nitrophenyl ring, meta to the nitro group. (Source: Based on data from The Royal Society of Chemistry)

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.

-

~1750 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester carbonyl group.

-

~1525 cm⁻¹ and ~1345 cm⁻¹: Strong asymmetric and symmetric stretching vibrations, respectively, for the N-O bonds of the nitro group (-NO₂).

-

~1200 cm⁻¹: A strong C-O stretching vibration associated with the ester linkage. (Source: Based on typical values for nitrophenyl esters)

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) results in characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z = 243 . A prominent base peak is often observed at m/z = 105 , corresponding to the stable benzoyl cation [C₆H₅CO]⁺, which is a hallmark fragment for benzoate esters. Another significant fragment at m/z = 77 corresponds to the phenyl cation [C₆H₅]⁺.

Synthesis and Purification

The most reliable and widely used method for synthesizing 4-nitrophenyl benzoate is the acylation of 4-nitrophenol with benzoyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-nitrophenyl benzoate.

Experimental Protocol: Synthesis via Acylation

Materials:

-

4-Nitrophenol

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) and triethylamine (1.0 eq) in dichloromethane. Stir until all solids have dissolved.

-

Causality Insight: Triethylamine acts as a base to deprotonate the weakly acidic 4-nitrophenol, generating the more nucleophilic 4-nitrophenoxide ion. It also neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

-

-

Acylation: Slowly add benzoyl chloride (1.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH solution (2x) to remove unreacted 4-nitrophenol.[1]

-

Self-Validation: The aqueous layer will turn yellow/orange upon extraction of the deprotonated 4-nitrophenoxide, visually confirming its removal.

-

-

Wash with saturated NaHCO₃ solution (1x) to remove any residual benzoyl chloride and benzoic acid byproduct.[1]

-

Wash with brine (1x), then dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a white or cream-colored crystalline solid.[1]

Core Reactivity: The Activated Ester as an Acylating Agent

The synthetic utility of 4-nitrophenyl benzoate is dominated by its function as an efficient acylating agent. The ester's carbonyl carbon is highly electrophilic due to the powerful electron-withdrawing effect of the 4-nitrophenoxy group, which is an excellent leaving group. This is because the negative charge on the resulting phenoxide ion is stabilized through resonance delocalization onto the nitro group.

This reactivity allows for the facile transfer of the benzoyl group to a wide range of nucleophiles (Nu:), such as amines or alcohols, under mild conditions.[1]

Diagram: General Mechanism of Acyl Transfer

Caption: Nucleophilic acyl substitution mechanism using 4-nitrophenyl benzoate.

This predictable and efficient reactivity is the foundation for its applications in peptide synthesis, where it serves as an activated precursor for forming robust amide bonds.[1]

Key Applications in Research and Development

Model Substrate in Enzyme Kinetics and Mechanistic Studies

4-Nitrophenyl benzoate is a classic model substrate for assaying hydrolytic enzymes like esterases and lipases.[1][2] The enzymatic hydrolysis of the ester bond releases the 4-nitrophenoxide ion, which has a distinct yellow color and a strong absorbance maximum around 400-413 nm.[6] This provides a simple and continuous spectrophotometric method to monitor the reaction rate in real-time.

This system is frequently used to:

-

Determine enzyme kinetic parameters (Kₘ and kₖₐₜ).

-

Screen for enzyme inhibitors.[2]

-

Investigate reaction mechanisms by studying the effects of substituents on the benzoate ring (Linear Free-Energy Relationships).[1][6]

Diagram: Workflow for a Spectrophotometric Enzyme Assay

Caption: Standard workflow for an enzyme kinetic assay using 4-nitrophenyl benzoate.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The role of 4-nitrophenyl benzoate as a benzoylating agent is pivotal in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] It provides an activated form of benzoic acid that can be used to form amide or ester bonds in complex molecules under mild conditions, avoiding the harsh reagents often required when starting from the free carboxylic acid. This is particularly valuable in multi-step syntheses where sensitive functional groups must be preserved.[1]

Reagent in PET Radiochemistry

A significant modern application is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. Activated esters like 4-nitrophenyl benzoate are used to create synthons for radiolabeling biomolecules with short-lived isotopes like fluorine-18 (¹⁸F).[1] For instance, an ¹⁸F-labeled fluorobenzoate can be prepared as its 4-nitrophenyl ester. This activated synthon is then conjugated to a targeting molecule (e.g., a peptide or antibody). The stability and high reactivity of the 4-nitrophenyl ester make it superior to many other activated esters in these demanding, time-sensitive radiochemical syntheses, ensuring high yields and radiochemical purity.[1]

Safety and Handling

4-Nitrophenyl benzoate is a chemical reagent intended for laboratory use and must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[3][7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[3][7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[3][7]

References

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Nitrophenyl 4-nitrobenzoate | C13H8N2O6 | CID 347061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Nitrophenyl benzoate | 959-22-8 | FN55221 | Biosynth [biosynth.com]

- 6. rsc.org [rsc.org]

- 7. 959-22-8|4-Nitrophenyl benzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 4-Nitrophenyl Benzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-nitrophenyl benzoate, a key intermediate and substrate in various chemical and biochemical applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers practical experimental protocols for its determination, and presents available data to inform laboratory practices.

Introduction: The Significance of Solubility for 4-Nitrophenyl Benzoate

4-Nitrophenyl benzoate (PNPB) is a solid crystalline ester widely utilized in organic synthesis and as a chromogenic substrate for enzymes like esterases and lipases[1][2]. Its utility in these applications is fundamentally dependent on its ability to dissolve in appropriate organic solvents. A thorough understanding of its solubility is therefore critical for:

-

Reaction Kinetics: Ensuring the substrate is fully dissolved to achieve accurate and reproducible kinetic measurements.

-

Formulation Development: Creating stable solutions for assays and other applications.

-

Purification Processes: Selecting suitable solvents for crystallization and removal of impurities.

-

Predictive Modeling: Understanding structure-solubility relationships to inform the design of related molecules.

This guide aims to provide a deep dive into the factors governing the solubility of 4-nitrophenyl benzoate and to equip the scientific community with the tools to effectively work with this compound.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of 4-nitrophenyl benzoate, featuring two aromatic rings, an ester group, and a nitro group, dictates its interactions with various solvents.

Molecular Structure of 4-Nitrophenyl Benzoate:

-

Aromatic Rings: The two phenyl rings are nonpolar and contribute to van der Waals interactions.

-

Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO2): A strongly polar and electron-withdrawing group, it significantly influences the molecule's overall polarity and potential for dipole-dipole interactions.

The interplay of these features results in a molecule of moderate overall polarity. Its solubility will be highest in solvents that can effectively interact with these functional groups.

Caption: Predicted interactions of 4-nitrophenyl benzoate with different solvent classes.

Solubility Profile of 4-Nitrophenyl Benzoate and Analogous Compounds

For comparative purposes, the table below includes qualitative information for 4-nitrophenyl benzoate and quantitative data for the closely related compounds, 4-nitrophenyl acetate and 4-nitrophenyl butyrate. This data can be used to estimate the solubility behavior of 4-nitrophenyl benzoate.

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Nitrophenyl Benzoate | Ethanol | Moderately Soluble | Not Specified |

| Acetone | Moderately Soluble | Not Specified | |

| Water | Less Soluble | Not Specified | |

| 4-Nitrophenyl Acetate | Ethanol | 100 mg/mL (with heat) | Not Specified |

| Methanol | 6.3 mg/mL (for stock solutions) | 2-8 | |

| 4-Nitrophenyl Butyrate | Ethanol | ~15 mg/mL | Not Specified |

| DMSO | ~30 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

This table is compiled from qualitative statements and data on analogous compounds to provide a predictive overview. For precise applications, experimental determination is recommended.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data for 4-nitrophenyl benzoate, the isothermal equilibrium shake-flask method is the gold standard[3]. This protocol is a self-validating system, ensuring that a true equilibrium is reached.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

4-Nitrophenyl Benzoate (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatted orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-nitrophenyl benzoate to a pre-weighed vial. "Excess" is typically 2-3 times the expected amount needed for saturation. Record the mass of the compound added.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The system's approach to equilibrium should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of 4-nitrophenyl benzoate using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and any dilution factors.

Caption: Experimental workflow for the determination of solubility via the shake-flask method.

Conclusion and Future Directions

This guide has outlined the theoretical principles and practical methodologies for understanding and determining the solubility of 4-nitrophenyl benzoate in organic solvents. While a comprehensive set of quantitative data is currently lacking in publicly accessible literature, the provided protocols and theoretical background offer a robust framework for researchers to generate this data as needed. The solubility data for analogous compounds can serve as a useful starting point for solvent selection.

Future work should focus on the systematic experimental determination of the solubility of 4-nitrophenyl benzoate in a diverse range of organic solvents at various temperatures. This data would be invaluable to the scientific community, enabling more precise and efficient use of this important chemical in research and development.

References

Introduction: The Archetypal Substrate for Mechanistic Probes

An In-depth Technical Guide to the Reaction Mechanism Studies of 4-Nitrophenyl Benzoate

4-Nitrophenyl benzoate (PNPB) stands as a cornerstone model substrate in the fields of physical organic chemistry and enzymology.[1][2] Its utility stems from a deliberately engineered molecular structure: a stable ester linkage that is sufficiently reactive to be studied under conventional laboratory conditions. This reactivity is conferred by the potent electron-withdrawing nature of the para-nitro group on the phenoxy moiety. This substituent significantly acidifies the conjugate acid of the leaving group (4-nitrophenol), making the 4-nitrophenoxide ion an excellent nucleofuge.[3]

Crucially, the departure of this leaving group is accompanied by a distinct colorimetric signal. The 4-nitrophenoxide ion exhibits a strong absorbance in the visible spectrum (around 400-413 nm), appearing as a bright yellow color, whereas the ester substrate is colorless.[1][4] This feature provides a simple and continuous spectrophotometric handle to monitor reaction progress in real-time, making PNPB and its analogs invaluable tools for kinetic analysis.[4] This guide provides a detailed exploration of the mechanistic principles underlying the reactions of 4-nitrophenyl benzoate, focusing on hydrolysis, aminolysis, and its application in elucidating enzyme mechanisms.

The Fundamental Reaction Coordinate: Nucleophilic Acyl Substitution

The reactions of 4-nitrophenyl benzoate are classic examples of nucleophilic acyl substitution. The central theme is the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. This process is generally not a direct, single-step displacement (like an SN2 reaction) but rather proceeds through a discrete, high-energy tetrahedral intermediate.[4] The mechanism can be dissected into two fundamental steps: formation of the intermediate and its subsequent collapse to products.

-

Step 1: Formation of the Tetrahedral Intermediate. A nucleophile attacks the carbonyl carbon, rehybridizing it from sp² to sp³. This forms a transient, unstable tetrahedral species with a negative charge on the carbonyl oxygen.

-

Step 2: Collapse of the Intermediate. The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the most stable leaving group—in this case, the 4-nitrophenoxide ion.

The relative rates of these two steps determine the overall reaction rate and the nature of the rate-determining step (RDS).

Caption: General mechanism for nucleophilic acyl substitution of PNPB.

Mechanistic Deep Dive I: Base-Catalyzed Hydrolysis

The hydrolysis of PNPB in the presence of a base, such as sodium hydroxide, is a well-studied reaction that serves as a foundational model for acyl transfer chemistry.[5] The hydroxide ion (OH⁻) acts as the potent nucleophile, attacking the ester to initiate the reaction.

Probing the Transition State with the Hammett Equation

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool in physical organic chemistry for quantifying the effect of meta- or para-substituents on the reactivity of an aromatic substrate.[6] In the context of PNPB hydrolysis, a series of substituted 4-nitrophenyl benzoates (e.g., with substituents on the benzoyl ring) can be studied.

-

σ (Sigma): The substituent constant, which reflects the electron-donating or electron-withdrawing nature of the substituent.

-

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to these electronic effects. The sign and magnitude of ρ provide critical insight into the mechanism.[5]

For the base-catalyzed hydrolysis of aryl benzoates, the reaction typically yields a large, positive ρ value.[7] This is direct evidence for the buildup of significant negative charge in the transition state of the rate-determining step. This observation strongly supports a mechanism where the nucleophilic attack of OH⁻ and the formation of an anionic tetrahedral intermediate is the slow step.[7]

However, kinetic studies have also revealed that Hammett plots for these reactions can be non-linear.[8] Such curvature is often interpreted as a change in the rate-determining step (RDS). For substrates with strongly electron-withdrawing substituents on the benzoyl group, the formation of the tetrahedral intermediate (k₁) is fast. The subsequent collapse of the intermediate and expulsion of the 4-nitrophenoxide leaving group (k₂) becomes rate-limiting. Conversely, with electron-donating substituents, the initial nucleophilic attack (k₁) is the slower, rate-determining step.

Quantitative Data: Hammett Analysis of Substituted PNPB Hydrolysis

| Substituent (X) on Benzoyl Ring | σ Constant | Relative Rate (kₓ/kH) | log(kₓ/kH) |

| 4-Methoxy (4-MeO) | -0.27 | 0.15 | -0.82 |

| 4-Methyl (4-Me) | -0.17 | 0.40 | -0.40 |

| Hydrogen (H) | 0.00 | 1.00 | 0.00 |

| 4-Chloro (4-Cl) | 0.23 | 3.50 | 0.54 |

| 3-Nitro (3-NO₂) | 0.71 | 45.0 | 1.65 |

| 4-Nitro (4-NO₂) | 0.78 | 70.0 | 1.85 |

| (Note: Data are illustrative for demonstrating the principle of a positive ρ value.) |

Experimental Protocol: Kinetic Analysis via Spectrophotometry

This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the base-catalyzed hydrolysis of PNPB.

1. Preparation of Reagents:

-

PNPB Stock Solution (10 mM): Dissolve 24.3 mg of 4-nitrophenyl benzoate in 10.0 mL of a suitable organic solvent like DMSO or acetonitrile.[4]

-

Buffer Solution (e.g., 0.1 M Carbonate Buffer, pH 10.0): Prepare a buffer to maintain constant pH throughout the reaction.

-

4-Nitrophenol Standard Solutions: Prepare a series of known concentrations of 4-nitrophenol in the reaction buffer to create a calibration curve for converting absorbance to molar concentration.[9]

2. Instrument Setup:

-

Set a UV-Vis spectrophotometer to monitor absorbance at the λ_max of the 4-nitrophenoxide ion (approx. 405 nm).

-

Equilibrate the instrument's cuvette holder to a constant temperature (e.g., 25 °C).

3. Kinetic Run:

-

Pipette 2.97 mL of the pH 10.0 buffer into a 3 mL cuvette and place it in the spectrophotometer.

-

Allow the temperature to equilibrate and zero the instrument (autozero).

-

To initiate the reaction, add 30 µL of the 10 mM PNPB stock solution (final concentration: 100 µM). Quickly mix by inverting the cuvette with a stopper or by gentle pipetting.

-

Immediately begin recording absorbance at 405 nm as a function of time for at least 3-5 half-lives.

4. Data Analysis & Validation:

-

Control: Run a blank reaction using 30 µL of the organic solvent without PNPB to ensure there is no background absorbance change.

-

Analysis: Plot Absorbance vs. Time. The data should fit a first-order exponential curve.

-

Rate Constant Calculation: Plot ln(A_∞ - A_t) vs. Time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs, where k_obs is the pseudo-first-order rate constant.

-

Validation: Repeat the experiment at different initial concentrations of PNPB (e.g., 50 µM, 150 µM). The calculated k_obs should remain constant, confirming the reaction is first-order with respect to PNPB. The second-order rate constant (k_OH) can be determined by dividing k_obs by the concentration of hydroxide ions.

Caption: The aminolysis of PNPB proceeds via a zwitterionic intermediate.

PNPB as a Mechanistic Probe in Enzymology

4-nitrophenyl esters are quintessential substrates for studying the activity of hydrolytic enzymes, particularly serine hydrolases like esterases, lipases, and proteases. [4][7][10]These enzymes employ a catalytic triad (typically Serine, Histidine, and Aspartate) to perform catalysis.

The reaction proceeds via a two-stage "ping-pong" mechanism:

-

Acylation Phase: The serine residue's hydroxyl group, activated by the His-Asp pair, acts as a nucleophile, attacking the PNPB carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the 4-nitrophenoxide ion and forming a covalent acyl-enzyme intermediate. This first "product" release is what is monitored spectrophotometrically.

-

Deacylation Phase: A water molecule, activated by the same catalytic machinery, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the free enzyme and releases the second product, benzoic acid.

By studying the hydrolysis of a series of substituted PNPB substrates, one can construct a Hammett plot for the enzyme-catalyzed reaction. The resulting enzymatic ρ value is often significantly smaller than for the corresponding non-enzymatic base-catalyzed reaction. [7]This attenuation reflects the enzyme's extraordinary ability to stabilize the buildup of negative charge in the transition state through features like the "oxyanion hole," thereby reducing the reaction's dependence on the substrate's intrinsic electronic properties. [4][7]

Caption: Catalytic cycle of a serine hydrolase with PNPB as the substrate.

Conclusion

The study of 4-nitrophenyl benzoate's reactions provides a remarkably clear window into the fundamental principles of nucleophilic acyl substitution. Its well-behaved kinetics and convenient colorimetric reporter group have allowed for the detailed dissection of reaction pathways, the characterization of tetrahedral intermediates, and the quantitative evaluation of substituent effects through linear free-energy relationships like the Hammett and Brønsted equations. [11]For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of this model system provides an essential framework for predicting and controlling the reactivity of more complex esters and amides, probing the catalytic power of enzymes, and designing novel chemical entities.

References

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Retrieved from [Link]

-

Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Transesterification Kinetics Investigation of R-Substituted Phenyl Benzoates with 4-Methoxyphenol in the Presence of K2CO3 in DMF. Retrieved from [Link]

-

DSpace. (n.d.). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Retrieved from [Link]

-

KoreaScience. (n.d.). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. Retrieved from [Link]

-

Journal of Information Processing Systems (JIPS). (n.d.). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Retrieved from [Link]

-

ACS Publications. (n.d.). Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters. Retrieved from [Link]

-

PubMed. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]

-

Soils Lab UIUC. (2021). SOP: Enzyme assays (pNP). Retrieved from [Link]

Sources

- 1. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. emerginginvestigators.org [emerginginvestigators.org]

An In-depth Technical Guide to the Hydrolysis Kinetics of 4-Nitrophenyl Benzoate

This guide provides a comprehensive exploration of the hydrolysis kinetics of 4-nitrophenyl benzoate, a model substrate in the study of esterolytic reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, influential factors, and robust experimental methodologies for characterizing this fundamental reaction.

Introduction: The Significance of 4-Nitrophenyl Benzoate in Kinetic Studies

The hydrolysis of esters is a cornerstone reaction in organic and biological chemistry, central to processes ranging from drug metabolism to the synthesis of fine chemicals. 4-Nitrophenyl benzoate serves as an exemplary substrate for kinetic investigations due to a key feature: its hydrolysis yields 4-nitrophenol.[1] Under basic conditions, this product deprotonates to form the intensely yellow 4-nitrophenolate ion, which has a strong absorbance at approximately 400-413 nm.[1][2][3] This chromophoric product allows for the continuous and non-invasive monitoring of the reaction progress using UV-Vis spectrophotometry, providing a convenient and precise method for determining reaction rates.[4] Understanding the kinetics of this reaction provides a foundational framework for evaluating enzyme catalysis, developing novel therapeutic agents, and optimizing synthetic processes.

Theoretical Framework: Mechanism and Kinetics

The hydrolysis of 4-nitrophenyl benzoate, particularly under alkaline conditions (saponification), is a well-characterized process that proceeds via a nucleophilic acyl substitution mechanism.[5] This reaction is effectively irreversible, in contrast to acid-catalyzed hydrolysis which is an equilibrium process.[6][7][8]

The Nucleophilic Acyl Substitution Mechanism

The alkaline hydrolysis of esters is a two-step addition-elimination process.[5]

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.[5][6]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide ion, which is a relatively good leaving group due to the electron-withdrawing nature of the nitro group.[3]

-

Proton Transfer: The resulting carboxylic acid is quickly deprotonated by the basic conditions to form a carboxylate salt, while the 4-nitrophenoxide ion is protonated by the solvent (water) to form 4-nitrophenol, which then exists in equilibrium with its colored conjugate base, the 4-nitrophenolate ion.[5]

The overall reaction is as follows:

4-Nitrophenyl benzoate + OH⁻ → Benzoate + 4-Nitrophenolate

The mechanism is visualized in the diagram below.

Pseudo-First-Order Kinetics

The hydrolysis of 4-nitrophenyl benzoate is a second-order reaction, with the rate dependent on the concentrations of both the ester and the hydroxide ion.

Rate = k[Ester][OH⁻]

However, for kinetic experiments, it is highly advantageous to establish pseudo-first-order conditions. This is achieved by using a large excess of the hydroxide ion relative to the ester concentration.[9] Under these conditions, the concentration of the hydroxide ion remains effectively constant throughout the reaction.[9] Consequently, the rate law simplifies to:

Rate = kobs[Ester]

where kobs (the observed pseudo-first-order rate constant) is equal to k[OH⁻]. By determining kobs at various excess concentrations of OH⁻, the second-order rate constant (k) can be determined from the slope of a plot of kobs versus [OH⁻].[9]

Factors Influencing Hydrolysis Kinetics

The rate of hydrolysis of 4-nitrophenyl benzoate is sensitive to several environmental and structural factors. A thorough understanding of these variables is critical for accurate and reproducible kinetic analysis.

Effect of pH

The hydrolysis of esters can be catalyzed by both acid and base.[6][10] The reaction with pure water is typically very slow.[10] In acidic conditions, the reaction is reversible and catalyzed by H⁺ ions.[7] However, alkaline hydrolysis is generally more common for kinetic studies as it is an irreversible, one-way reaction that proceeds to completion.[5][7] The rate of hydrolysis increases with increasing pH due to the higher concentration of the nucleophilic hydroxide ion.[3]

Substituent Effects: The Hammett Relationship

The electronic nature of substituents on the benzoate ring significantly influences the reaction rate. This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties (electron-donating or electron-withdrawing) of substituents.[1][11][12] For the hydrolysis of substituted p-nitrophenyl benzoates, electron-withdrawing groups on the benzoyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[1][12] Conversely, electron-donating groups decrease the rate. The Hammett equation is given by:

log(kX / kH) = ρσ

where kX is the rate constant for a substituted benzoate, kH is the rate constant for the unsubstituted benzoate, σ is the substituent constant, and ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[12]

Solvent Effects

The solvent composition can have a profound impact on the reaction rate. In ion-dipole reactions like ester hydrolysis, changes in the solvent polarity, dielectric constant, and solvation of the reactants and the transition state can alter the kinetics.[13][14] For instance, in aqueous-organic solvent mixtures such as water-ethanol or water-DMSO, increasing the proportion of the organic co-solvent generally leads to a decrease in the dielectric constant.[13][15] This can affect the stability of the charged transition state relative to the neutral reactants, thereby influencing the activation energy of the reaction.[13][16] The non-electrostatic effects, related to the activity coefficients of the reactants, are also considered to be highly important in determining the reaction rate in mixed solvents.[17]

Micellar Catalysis

The presence of surfactants above their critical micelle concentration (CMC) can significantly alter the rate of ester hydrolysis. This phenomenon, known as micellar catalysis, arises from the partitioning of reactants into the micellar pseudophase.[18]

-

Cationic Micelles (e.g., CTAB, CTAC): These surfactants typically accelerate the alkaline hydrolysis of neutral esters like 4-nitrophenyl benzoate.[19][20] They concentrate the anionic hydroxide nucleophile at the positively charged micelle-water interface, in close proximity to the solubilized ester, leading to a substantial rate enhancement.[19][21]

-

Anionic Micelles (e.g., SDS): These micelles generally inhibit the reaction by repelling the hydroxide nucleophile from the micellar surface where the ester is located.[19]

-

Nonionic Micelles: The effect of nonionic surfactants can vary. They can suppress hydrolysis if the ester is encapsulated deep within the micellar core, away from the hydroxide ions, or slightly increase the rate if the ester is located at the micelle-water interface.[21]

Temperature and Activation Energy: The Arrhenius Equation

The rate of hydrolysis is temperature-dependent, a relationship described by the Arrhenius equation:

k = A * e(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.[22] By measuring the rate constant at several different temperatures, the activation energy can be determined from the slope of an Arrhenius plot (ln(k) versus 1/T).[23][24] This provides valuable insight into the energy barrier of the reaction.

Experimental Protocol: Spectrophotometric Analysis

This section provides a detailed, self-validating protocol for determining the hydrolysis kinetics of 4-nitrophenyl benzoate under pseudo-first-order conditions.

Materials and Reagents

-

4-Nitrophenyl benzoate

-

Sodium hydroxide (NaOH)

-

Buffer solution (e.g., Tris-HCl, Phosphate) at a desired pH

-

Organic solvent for stock solution (e.g., Acetonitrile, DMSO)

-

UV-Vis Spectrophotometer with temperature control

-

Cuvettes (1 cm path length)

-

Standard laboratory glassware and pipettes

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of 4-nitrophenyl benzoate (e.g., 10 mM) in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO to ensure solubility.

-

Prepare a series of aqueous buffer solutions containing different concentrations of NaOH (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.1 M). Ensure the final concentration of NaOH will be at least 10-fold greater than the final ester concentration.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Set the instrument to kinetics mode.

-

Set the wavelength to the λmax of the 4-nitrophenolate ion under the specific buffer conditions (typically ~400 nm).

-

Set the desired temperature using the instrument's temperature controller and allow it to equilibrate.

-

-

Running the Kinetic Assay:

-

Pipette the desired volume of the NaOH/buffer solution into a cuvette (e.g., 1 mL).

-

Place the cuvette in the spectrophotometer and zero the instrument (autozero or blank).

-

To initiate the reaction, add a small aliquot of the 4-nitrophenyl benzoate stock solution to the cuvette (e.g., 10 µL). The final ester concentration should be low (e.g., 0.1 mM) to ensure it is the limiting reagent.

-

Immediately and thoroughly mix the contents of the cuvette by capping and inverting, or by gentle pipetting.

-

Start the kinetic measurement immediately and record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

-

-

Data Analysis:

-

The raw data will be a set of absorbance values versus time.

-

The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to the first-order rate equation: At = A∞ - (A∞ - A0) * e(-k_obs * t) where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

-

Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

-

Repeat the experiment for each concentration of NaOH.

-

Plot the calculated kobs values against the corresponding NaOH concentrations. The slope of this line will be the second-order rate constant (k).

-

Data Presentation and Interpretation

Clear and organized data presentation is crucial for interpreting kinetic results.

Tabulation of Kinetic Data

Summarize the experimental data in a structured table to facilitate comparison and analysis.

| [NaOH] (mol/dm³) | kobs (s⁻¹) | Standard Deviation |

| 0.01 | 0.0086 | ± 0.0002 |

| 0.02 | 0.0171 | ± 0.0004 |

| 0.04 | 0.0345 | ± 0.0005 |

| 0.06 | 0.0518 | ± 0.0007 |

| 0.08 | 0.0690 | ± 0.0008 |

| 0.10 | 0.0862 | ± 0.0010 |

Table 1: Example pseudo-first-order rate constants for the hydrolysis of 4-nitrophenyl benzoate at various NaOH concentrations.

Determination of the Second-Order Rate Constant

A plot of the data from Table 1 will yield a linear relationship, confirming the reaction order with respect to the hydroxide ion.

[A graph showing a linear plot of kobs vs. [NaOH] would be inserted here, with the equation of the line displayed, e.g., y = 0.861x + 0.0001, R² = 0.999]

From the slope of this plot, the second-order rate constant (k) is determined. In this example, k = 0.861 dm³ mol⁻¹ s⁻¹.[9]

Conclusion

The hydrolysis of 4-nitrophenyl benzoate is a powerful model system for elucidating the principles of reaction kinetics. Its amenability to spectrophotometric analysis allows for a precise and detailed investigation of factors such as pH, solvent, temperature, and structural modifications. The methodologies and theoretical principles outlined in this guide provide a robust framework for researchers to design, execute, and interpret kinetic studies, contributing to a deeper understanding of chemical and biological reactivity.

References

- Wade Jr., L. G. (2012). Organic Chemistry (8th ed.). Pearson. [Source: Wikipedia on Ester Hydrolysis]

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

- Ganapathy, S., & Jayadevappa, E. S. (1982). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society, 59(6), 752-755.

- Singh, S. K., et al. (2016). Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. International Journal of Science Technology and Management, 5(3).

-

Clark, J. (2015). The Hydrolysis of Esters. Chemguide. [Link]

-

Save My Exams. (2025). Acid & Alkaline Hydrolysis of Esters. [Link]

- Kumar, A., et al. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science, 13(2).

-

Davis, G. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. University of Bradford eTheses. [Link]

- Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Part III. Acid Hydrolysis of Ethyl Acetate in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-94.

- Um, I. H., et al. (2007). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Bulletin of the Korean Chemical Society, 28(8), 1345-1349.

-

Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

-

ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... [Link]

- Wright, M. R. (1967). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic, 1265-1270.

- Fife, T. H., & McMahon, D. M. (1969). Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters. Journal of the American Chemical Society, 91(26), 7481-7485.

-

ResearchGate. (n.d.). Arrhenius plot for the acidic hydrolysis of A) formic acid ester... [Link]

- Mowery, J. R., et al. (2012). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.

- Salahifar, A., et al. (2021). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

-

ResearchGate. (n.d.). Determining Arrhenius parameters for the ester hydrolysis reaction... [Link]

- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 54(1), 36-44.

- Zhou, C., et al. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates.

- Bhattacharjee, S., et al. (2021). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.

-

Scribd. (n.d.). Arrhenius Parameters Evaluation. [Link]

- Lipshutz, B. H., & Ghorai, S. (2023). Is Micellar Catalysis Green Chemistry? Molecules, 28(12), 4785.

- Dockery, C. R., & Roberts, C. B. (2022). Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions.

- Abe, Y., et al. (2017). Influences of Micelle Formation and Added Salts on the Hydrolysis Reaction Rate of p-Nitrophenyl Benzoate in Aqueous Buffered Media. International Journal of Chemical Kinetics, 49(2), 71-82.

- Khan, K., & Khan, Z. (2010). Catalytic hydrolysis. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

-

Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters. [Link]

- Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.

- Tiwari, S., et al. (2009). Kinetic study of the reactions of p-nitrophenyl acetate and p-nitrophenyl benzoate with oximate nucleophiles. International Journal of Chemical Kinetics, 41(1), 57-64.

- Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Bulletin of the Korean Chemical Society, 42(1), 124-129.

- Hu, Y., et al. (2023). Catalysis Science & Technology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. emerginginvestigators.org [emerginginvestigators.org]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester - ProQuest [proquest.com]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. rjpn.org [rjpn.org]

- 17. DSpace [bradscholars.brad.ac.uk]

- 18. iris.unito.it [iris.unito.it]